2-Amino-4-bromobenzenesulfonamide
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Overview
Description
2-Amino-4-bromobenzenesulfonamide is a compound with the CAS Number: 54734-81-5 and a molecular weight of 251.1 .
Synthesis Analysis
The synthesis of new sulfonamides, which could be related to this compound, has been reported. The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Molecular Structure Analysis
The molecular formula of this compound is C6H7BrN2O2S . The InChI code is 1S/C6H7BrN2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) .Physical And Chemical Properties Analysis
This compound is a light brown solid . Its molecular weight is 251.1 , and its molecular formula is C6H7BrN2O2S .Mechanism of Action
2-Amino-4-bromobenzenesulfonamide acts as a substrate for the enzyme carbonic anhydrase, which catalyzes the reaction between carbon dioxide and water to form bicarbonate and protons. The enzyme binds to the this compound molecule and uses it as a template for the reaction. The bicarbonate and protons are then released from the enzyme-2-Amino-4-bromobenzenesulfonamide complex.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been used to study the effects of inhibitors on the enzyme carbonic anhydrase, and has been shown to inhibit the enzyme in vitro. In addition, it has been used to study the effects of drugs on the enzyme, and has been found to reduce the activity of the enzyme.
Advantages and Limitations for Lab Experiments
2-Amino-4-bromobenzenesulfonamide has several advantages for laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without degradation. It is also soluble in water, ethanol, and methanol, making it easy to work with in a laboratory setting. Additionally, it is relatively inexpensive and widely available.
The main limitation of this compound is that it is not very soluble in organic solvents, such as ether and benzene. This can make it difficult to work with in certain laboratory experiments.
Future Directions
The use of 2-Amino-4-bromobenzenesulfonamide in scientific research and laboratory experiments is still in its infancy. There are a number of potential future directions for research and experimentation. For example, this compound could be used in the study of other enzymes, such as proteases and kinases. Additionally, it could be used to study the effects of drugs on other enzymes, such as those involved in the metabolism of drugs. It could also be used to study the effects of inhibitors on other enzymes, such as those involved in the regulation of cell cycle progression. Finally, it could be used to study the effects of drugs on the expression of specific proteins, such as those involved in cancer and other diseases.
Synthesis Methods
2-Amino-4-bromobenzenesulfonamide can be synthesized from 4-bromobenzenesulfonyl chloride and 2-aminoethanol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is conducted in an aqueous solution at room temperature. The product is then filtered, washed, and dried.
Scientific Research Applications
2-Amino-4-bromobenzenesulfonamide has been used in scientific research as a substrate for the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme involved in the regulation of pH in the body and is found in many tissues, including the brain, kidney, and red blood cells. This compound has also been used to study the effects of inhibitors on the enzyme.
properties
IUPAC Name |
2-amino-4-bromobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHHVUXXOPCMLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54734-81-5 |
Source
|
Record name | 2-amino-4-bromobenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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